Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride
Description
Chemical Name: Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride Molecular Formula: C₁₂H₁₈ClNO₃ Molecular Weight: 259.74 g/mol CAS No.: 1485727-79-4 Key Features:
- A methyl ester derivative of a substituted phenylalanine analogue.
- Contains a propan-2-yloxy (isopropoxy) group at the 2-position of the phenyl ring.
- Hydrochloride salt enhances solubility and stability for pharmaceutical applications.
- Used as a chiral building block in peptide synthesis and drug development .
Properties
Molecular Formula |
C13H20ClNO3 |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-propan-2-yloxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-9(2)17-12-7-5-4-6-10(12)8-11(14)13(15)16-3;/h4-7,9,11H,8,14H2,1-3H3;1H |
InChI Key |
RIZRCSNPOPTNNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CC(C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride typically involves the reaction of methyl 3-isopropoxy-2-(methylamino)propanoate with hydrochloric acid . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with other substituted phenylalanine methyl ester hydrochlorides. Variations in substituents on the phenyl ring significantly alter physicochemical properties, bioactivity, and applications.
Table 1: Structural and Physicochemical Comparison
Research Findings and Functional Insights
Impact of Substituent Position and Nature
- Propan-2-yloxy Group :
- Fluorine vs. Methylsulfonyl :
- Naphthyl vs. Dimethylphenyl :
Ester vs. Acid Forms
- The methyl ester in the target compound serves as a prodrug, improving oral bioavailability by masking the carboxylic acid. In contrast, the free acid form () is directly bioactive but suffers from poor absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
